molecular formula C19H16BrFN2O2S B2860899 (2-Bromophenyl)(4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone CAS No. 1323561-89-2

(2-Bromophenyl)(4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone

Cat. No.: B2860899
CAS No.: 1323561-89-2
M. Wt: 435.31
InChI Key: WHMAIQHENADYEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Bromophenyl)(4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone is a synthetic small molecule of interest in medicinal chemistry and pharmaceutical research. Its structure incorporates two pharmaceutically significant motifs: a fluorinated benzothiazole and a piperidine ring, suggesting potential as a scaffold for developing biologically active compounds. The fluorinated benzothiazole moiety is a privileged structure in drug discovery. Benzothiazole derivatives have been extensively investigated for a wide spectrum of biological activities, including anti-tubercular . The incorporation of a fluorine atom is a common strategy in medicinal chemistry to modulate a compound's properties, and fluorinated building blocks are widely used in the development of new chemical entities . The N-arylpiperidine core is another common feature in many therapeutic agents. The specific arrangement of a phenyl ring connected to a piperidine via a ketone bridge is a structure found in compounds studied for various biological targets. For instance, molecules with similar (aryl)(piperidinyl)methanone cores have been designed and synthesized as inhibitors of enzymes like tyrosinase . This combination of features makes this compound a valuable compound for researchers working in areas such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and the discovery of new enzyme inhibitors. It is intended for use in in vitro assays and other non-clinical research applications. Please note: This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

(2-bromophenyl)-[4-[(4-fluoro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrFN2O2S/c20-14-5-2-1-4-13(14)18(24)23-10-8-12(9-11-23)25-19-22-17-15(21)6-3-7-16(17)26-19/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHMAIQHENADYEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC3=C(C=CC=C3S2)F)C(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromophenyl)(4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone typically involves the following steps:

  • Formation of (2-Bromophenyl)methanone: : This involves the bromination of phenylmethanone using bromine or a brominating agent under controlled conditions.

  • Synthesis of 4-((4-Fluorobenzo[d]thiazol-2-yl)oxy)piperidine: : This intermediate is formed through a reaction involving 4-fluorobenzo[d]thiazol-2-ol and piperidine under nucleophilic substitution conditions.

  • Coupling Reaction: : Finally, the (2-Bromophenyl)methanone and 4-((4-Fluorobenzo[d]thiazol-2-yl)oxy)piperidine are coupled using a suitable coupling agent such as a base or a catalyst to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthetic routes while optimizing for yield and cost-efficiency. This could include the use of continuous flow reactors and automated synthesis platforms to increase throughput and reproducibility.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Substitution Reactions: : The bromine and fluorine atoms in the structure can participate in nucleophilic and electrophilic substitution reactions.

  • Oxidation and Reduction Reactions: : The benzothiazole ring can undergo oxidation and reduction reactions under suitable conditions.

  • Hydrolysis: : The methanone group is susceptible to hydrolysis in the presence of acidic or basic conditions.

Common Reagents and Conditions

  • Nucleophilic Substitution: : Reagents such as sodium iodide, potassium fluoride, or other nucleophiles in polar aprotic solvents.

  • Electrophilic Substitution: : Reagents like bromine, chlorine, and other electrophiles in polar solvents.

  • Oxidation: : Agents such as potassium permanganate or chromium trioxide in acidic or neutral conditions.

  • Reduction: : Agents such as sodium borohydride or lithium aluminium hydride under anhydrous conditions.

Major Products

The reactions described can yield various products, depending on the reagents and conditions used. For instance, substitution reactions might introduce new functional groups, while oxidation and reduction can alter the electronic properties of the benzothiazole ring.

Scientific Research Applications

(2-Bromophenyl)(4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone finds applications in various fields:

  • Chemistry: : As a reagent in organic synthesis, particularly in the formation of complex molecules.

  • Biology: : Potential as a tool for studying biological pathways and processes due to its ability to interact with biological molecules.

  • Medicine: : Investigated for its potential therapeutic properties, possibly targeting specific molecular pathways in diseases.

  • Industry: : Used in the development of novel materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The compound's mechanism of action typically involves its interaction with specific molecular targets, leading to modifications in biological pathways. For example, the benzothiazole moiety may bind to specific proteins or enzymes, altering their function. The piperidine ring can enhance the compound's solubility and bioavailability, facilitating its distribution within biological systems.

Comparison with Similar Compounds

Halogen Substitution Effects

Halogen atoms significantly influence molecular properties. For example, compound 4 (a chloro derivative) and compound 5 (a bromo derivative) in are isostructural analogs differing only in halogen substitution.

Heterocyclic Ring Variations

The fluorobenzo[d]thiazole moiety in the target compound distinguishes it from analogs with thiophene (e.g., compound 21 in ) or pyrimidine rings (e.g., ). Fluorination at the 4-position may enhance metabolic stability and electron-withdrawing effects, altering electronic distribution .

Linkage Types

The target compound employs an ether linkage between the piperidine and benzothiazole, whereas analogs like (4-methylthiazol-2-yl)thio derivatives () use thioether bonds. Ethers generally exhibit greater oxidative stability compared to thioethers, which may reduce susceptibility to metabolic degradation. However, thioethers can improve lipophilicity and membrane permeability .

Piperidine vs. Piperazine Moieties

Piperidine (saturated six-membered ring with one nitrogen) and piperazine (two nitrogen atoms) scaffolds differ in basicity and solubility. The target compound’s piperidine ring offers a balance between lipophilicity and rigidity .

Structural and Functional Data Tables

Table 1: Key Structural Features of Selected Compounds

Compound Name Halogen Heterocycle Linkage Ring Type Notable Properties Reference
Target Compound Br 4-fluorobenzo[d]thiazole Ether Piperidine High aromaticity, fluorinated -
4-(4-Chlorophenyl)-thiazole derivative [3] Cl Thiazole - Piperidine Antimicrobial activity
Thiophen-2-yl compound (21) [6] - Thiophene - Piperazine Trifluoromethylphenyl substitution
4-Bromo-thiophen-2-yl () Br Thiophene Ketone Piperazine Pyrimidine-piperazine scaffold
4-Methylthiazol-2-ylthio () Br Thiazole Thioether Piperidine Enhanced lipophilicity

Table 2: Hypothetical Property Comparison

Property Target Compound Chloro Derivative Thiophene Analog
Molecular Weight (g/mol) ~450 ~420 ~430
LogP (Predicted) 3.8 3.2 4.1
Aromatic Interactions High Moderate Moderate
Metabolic Stability High (ether) Moderate Low (thioether)

Biological Activity

The compound (2-Bromophenyl)(4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H12BrFN2O2SC_{17}H_{12}BrFN_2O_2S with a molecular weight of 407.3 g/mol. The structure includes a bromophenyl group, a piperidine ring, and a fluorobenzo[d]thiazole moiety, which are crucial for its biological activities.

PropertyValue
Molecular FormulaC₁₇H₁₂BrFN₂O₂S
Molecular Weight407.3 g/mol
CAS Number1396625-09-4

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of benzothiazole compounds, including this one, show significant antimicrobial effects against various bacterial and fungal strains. The presence of the fluorobenzo[d]thiazole moiety enhances its efficacy against resistant strains.
  • Anticancer Properties : The compound has been investigated for its potential in cancer therapy. Its mechanism involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. It may interact with key molecular targets such as cyclooxygenase (COX) enzymes, which are involved in inflammation and cancer progression.
  • Anti-inflammatory Effects : The compound's structure allows it to inhibit inflammatory pathways, potentially making it useful in treating inflammatory diseases.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : It acts as a competitive inhibitor for enzymes like COX, leading to reduced production of pro-inflammatory mediators.
  • Apoptosis Induction : The compound may activate apoptotic pathways through caspase activation, leading to programmed cell death in tumor cells.

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds:

  • A study on benzothiazole derivatives demonstrated their significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting that structural modifications can enhance their potency .
  • Another research highlighted the anticancer effects of similar compounds through in vitro assays, where they effectively inhibited the growth of various cancer cell lines by disrupting cell cycle progression and inducing apoptosis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.